molecular formula C13H10N2O3S B12217618 N-(4-Phenyl-2-thiazolyl)maleamic acid

N-(4-Phenyl-2-thiazolyl)maleamic acid

Cat. No.: B12217618
M. Wt: 274.30 g/mol
InChI Key: QHOGPVCLQLWLMW-SREVYHEPSA-N
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Description

2-Butenoic acid, 4-oxo-4-[(4-phenyl-2-thiazolyl)amino]-, (Z)- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a butenoic acid backbone with an oxo group and a phenyl-thiazolyl amino substituent. The (Z)-configuration indicates the specific geometric isomerism of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 4-oxo-4-[(4-phenyl-2-thiazolyl)amino]-, (Z)- typically involves multi-step organic reactions. One common method is the aldol condensation reaction, where glyoxylic acid reacts with methyl ketone derivatives under specific conditions. For aryl derivatives, tosic acid is often used as a catalyst, while aliphatic substrates react best with pyrrolidine and acetic acid .

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis to enhance reaction efficiency and yield. This method allows for the rapid heating of reactants, leading to faster reaction times and higher product yields .

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 4-oxo-4-[(4-phenyl-2-thiazolyl)amino]-, (Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl-thiazolyl amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxo, hydroxyl, and substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-Butenoic acid, 4-oxo-4-[(4-phenyl-2-thiazolyl)amino]-, (Z)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 4-oxo-4-[(4-phenyl-2-thiazolyl)amino]-, (Z)- involves its interaction with specific molecular targets and pathways. The phenyl-thiazolyl amino group plays a crucial role in binding to enzymes and receptors, modulating their activity. The oxo group can participate in redox reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butenoic acid, 4-oxo-4-[(4-phenyl-2-thiazolyl)amino]-, (Z)- is unique due to its specific (Z)-configuration and the presence of the phenyl-thiazolyl amino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H10N2O3S

Molecular Weight

274.30 g/mol

IUPAC Name

(Z)-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]but-2-enoic acid

InChI

InChI=1S/C13H10N2O3S/c16-11(6-7-12(17)18)15-13-14-10(8-19-13)9-4-2-1-3-5-9/h1-8H,(H,17,18)(H,14,15,16)/b7-6-

InChI Key

QHOGPVCLQLWLMW-SREVYHEPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C=C\C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC(=O)O

Origin of Product

United States

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